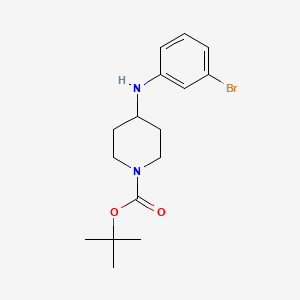
1-Boc-4-(3-bromo-phenylamino)-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-4-(3-bromo-phenylamino)-piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the piperidine ring and a 3-bromo-phenylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-(3-bromo-phenylamino)-piperidine typically involves the following steps:
Protection of Piperidine: The piperidine ring is first protected by introducing the Boc group. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Amination Reaction: The protected piperidine is then subjected to an amination reaction with 3-bromoaniline. This step often requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or a catalyst like palladium in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Boc-4-(3-bromo-phenylamino)-piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Conditions often involve polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.
Deprotection Reactions: The primary amine derivative of the compound.
Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.
Applications De Recherche Scientifique
1-Boc-4-(3-bromo-phenylamino)-piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used to study the interactions of piperidine derivatives with biological targets.
Industry: Used in the production of fine chemicals and as a building block in material science.
Mécanisme D'action
The mechanism of action of 1-Boc-4-(3-bromo-phenylamino)-piperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the Boc group can influence the compound’s solubility and stability, while the 3-bromo-phenylamino moiety can participate in specific binding interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-(2-formylphenyl)piperazine: Another piperidine derivative with a formyl group instead of a bromo group.
1-Boc-4-(3-chloro-phenylamino)-piperidine: Similar structure but with a chlorine atom instead of bromine.
1-Boc-4-(3-methyl-phenylamino)-piperidine: Contains a methyl group instead of bromine.
Uniqueness
1-Boc-4-(3-bromo-phenylamino)-piperidine is unique due to the presence of the bromine atom, which can undergo specific substitution reactions, making it a versatile intermediate in organic synthesis. The combination of the Boc protecting group and the 3-bromo-phenylamino moiety provides distinct chemical properties that can be exploited in various research and industrial applications.
Propriétés
Numéro CAS |
887583-76-8 |
|---|---|
Formule moléculaire |
C16H23BrN2O2 |
Poids moléculaire |
355.27 g/mol |
Nom IUPAC |
tert-butyl 4-(3-bromoanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-9-7-13(8-10-19)18-14-6-4-5-12(17)11-14/h4-6,11,13,18H,7-10H2,1-3H3 |
Clé InChI |
FZGSREXRJUNLIK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Amino-benzo[1,3]dioxol-4-YL-acetic acid](/img/structure/B12435946.png)

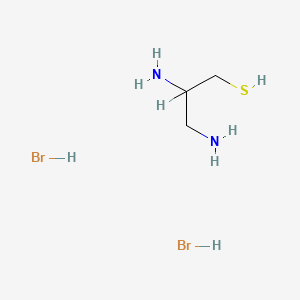
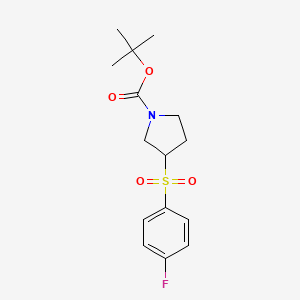
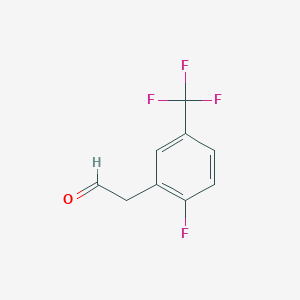
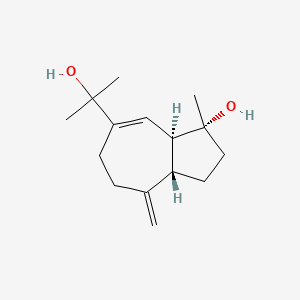
![1-Boc-3-[(4-bromobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12435978.png)

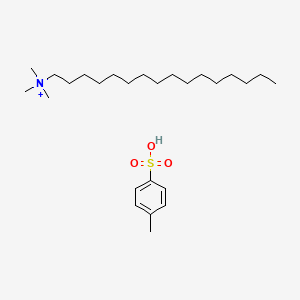
![4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12435993.png)
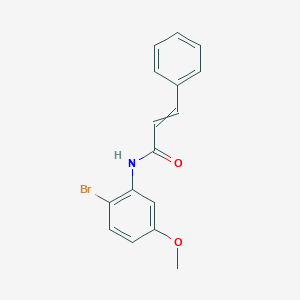
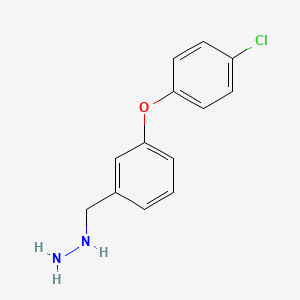
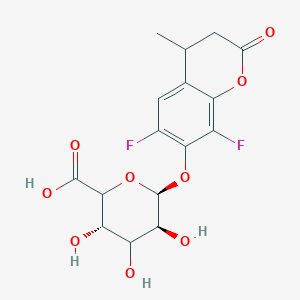
![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-{[(R)-{5-ethyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B12436022.png)
